molecular formula C19H20N2O3 B2501718 4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941992-76-3

4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2501718
CAS RN: 941992-76-3
M. Wt: 324.38
InChI Key: NXJPABNKZBQKQW-UHFFFAOYSA-N
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Description

“4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, due mainly to their easy structural modification , heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antioxidant Activity

Benzamide compounds, such as “4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide”, have been synthesized and analyzed for their in vitro antioxidant activity . The antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Heterocyclic Scaffolds in Medicinal Chemistry

Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Inhibition of Calcium Channels

The compound is similar to the first identified inhibitor of the CRAC (Ca2+ release-activated Ca2+ channel) channel, the archetypal SOCE channel . This imidazole derivative inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner .

Future Directions

The future directions in the research of similar compounds often involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach .

properties

IUPAC Name

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-12-15(7-10-17(13)21-11-3-4-18(21)22)20-19(23)14-5-8-16(24-2)9-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPABNKZBQKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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